Ammonium 2-hydroxyisobutyrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2539-76-6 |
|---|---|
Molecular Formula |
C4H11NO3 |
Molecular Weight |
121.14 g/mol |
IUPAC Name |
azanium;2-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C4H8O3.H3N/c1-4(2,7)3(5)6;/h7H,1-2H3,(H,5,6);1H3 |
InChI Key |
KCIBQYJUQYVPAY-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)[O-])O.[NH4+] |
Canonical SMILES |
CC(C)(C(=O)[O-])O.[NH4+] |
Other CAS No. |
2539-76-6 |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Enzymatic Production Pathways
Chemical Synthesis Routes for 2-Hydroxyisobutyric Acid and its Salts
Chemical synthesis provides several pathways to 2-hydroxyisobutyric acid, often starting from readily available industrial chemicals.
A principal chemical route to 2-hydroxyisobutyric acid is the hydrolysis of acetone (B3395972) cyanohydrin. google.com This reaction can be catalyzed by both acids and bases. The mechanism involves the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the nitrile carbon of acetone cyanohydrin, followed by tautomerization and hydrolysis to yield 2-hydroxyisobutyric acid.
Another studied reaction is the self-catalyzed esterification of 2-hydroxyisobutyric acid with methanol (B129727) to produce methyl 2-hydroxyisobutyrate (B1230538). researchgate.net A kinetic study of this reaction revealed that it follows second-order kinetics with respect to 2-hydroxyisobutyric acid, suggesting that the acid itself acts as a catalyst. researchgate.net The activation energy for this self-catalyzed esterification was determined to be 44.1 kJ mol⁻¹. researchgate.net
Theoretical studies on the gas-phase decomposition of 2-hydroxyisobutyric acid have identified competitive reaction pathways, including a two-step mechanism involving the formation of an α-lactone intermediate. uga.edu
Significant efforts have been directed towards optimizing the synthesis of 2-hydroxyisobutyric acid and its derivatives. For the hydrolysis of acetone cyanohydrin, reaction conditions such as temperature and pH are crucial. The temperature for the enzymatic hydrolysis is typically optimized between 5°C and 35°C to balance reaction rate and enzyme stability. google.com
In the synthesis of methyl 2-hydroxyisobutyrate via esterification, various catalysts have been compared. While self-catalyzed esterification can achieve high conversion (around 87%), the use of solid acid catalysts like Amberlyst-15 and Nafion NR50 can lead to conversions of approximately 80% and 93%, respectively, under optimized conditions. researchgate.net For the dehydration of 2-hydroxyisobutyric acid to methacrylic acid, a preferred method involves reacting it with sodium hydroxide at 185°C to 195°C under vacuum, achieving a 97.1% conversion. google.com
The primary precursor for the most common chemical synthesis route of 2-hydroxyisobutyric acid is acetone cyanohydrin. google.com Acetone cyanohydrin is produced by the reaction of acetone with hydrogen cyanide. libretexts.org This reaction is a nucleophilic addition where the cyanide anion attacks the carbonyl carbon of the acetone. libretexts.org Due to the hazardous nature of hydrogen cyanide, careful handling and specialized equipment are necessary for this synthesis. libretexts.org
Biocatalytic and Microbial Fermentation Approaches for 2-Hydroxyisobutyrate Production
Biotechnological methods offer a promising alternative to chemical synthesis, often utilizing renewable feedstocks and operating under milder conditions.
Metabolic engineering has been successfully employed to develop microbial strains capable of producing 2-hydroxyisobutyrate. A key strategy involves redirecting metabolic flux from central carbon metabolism towards the desired product.
Cupriavidus necator (formerly Ralstonia eutropha), a bacterium known for its ability to produce polyhydroxyalkanoates (PHAs), has been a primary target for engineering. researchgate.netnih.govnih.gov The strategy involves introducing a novel biosynthetic pathway that connects the natural PHB (poly-3-hydroxybutyrate) metabolism to 2-HIBA synthesis. researchgate.netnih.gov This is achieved by heterologously expressing a 2-hydroxyisobutyryl-CoA mutase, which isomerizes the PHB precursor (R)-3-hydroxybutyryl-CoA to 2-hydroxyisobutyryl-CoA. researchgate.netnih.gov Further engineering, such as deleting the PHB synthase gene (phaC), can enhance the flux towards 2-HIBA. researchgate.net Under optimized fed-batch fermentation conditions, recombinant C. necator has achieved 2-HIBA titers of up to 7.4 g/L. researchgate.net Autotrophic production using H₂, CO₂, and O₂ as substrates has also been demonstrated, reaching titers of 3.2 g/L. nih.gov
Escherichia coli is another workhorse for metabolic engineering. google.com Pathways have been designed and implemented in E. coli to produce 2-hydroxyisobutyrate from glucose. google.com One such pathway involves the conversion of acetyl-CoA to acetoacetyl-CoA, then to (R)-3-hydroxybutyryl-CoA, followed by the mutase-catalyzed isomerization to 2-hydroxyisobutyryl-CoA, and finally hydrolysis to 2-HIBA. google.com
Methylobacterium extorquens AM1 has been engineered for 2-HIBA production from methanol. nih.gov By expressing an (R)-3-hydroxybutyryl-CoA-specific coenzyme B₁₂-dependent mutase, the strain was able to produce 2-HIBA, demonstrating the potential of using C1 feedstocks. nih.gov
Table 1: Production of 2-Hydroxyisobutyrate by Engineered Microorganisms
| Microorganism | Genetic Modification | Substrate(s) | Titer (g/L) | Reference |
|---|---|---|---|---|
| Cupriavidus necator H16 | Expressing 2-hydroxyisobutyryl-CoA mutase, PHB synthase deficient | Fructose (B13574) | ~7.4 | researchgate.net |
| Cupriavidus necator H16 | Expressing 2-hydroxyisobutyryl-CoA mutase | H₂, CO₂, O₂ | 3.2 | nih.gov |
| Cupriavidus necator H16 PHB⁻4 | Expressing 2-hydroxyisobutyryl-CoA mutase | Butyrate (B1204436) | Not specified | nih.gov |
| Escherichia coli | Engineered acetyl-CoA pathway with mutase | Glucose | Not specified | google.com |
| Methylobacterium extorquens AM1 | Expressing (R)-3-hydroxybutyryl-CoA-specific mutase | Methanol | Not specified | nih.gov |
The discovery and characterization of key enzymes are central to the development of biocatalytic routes for 2-hydroxyisobutyrate production.
A crucial enzyme is the 2-hydroxyisobutyryl-CoA mutase . This cobalamin (vitamin B₁₂)-dependent enzyme catalyzes the reversible isomerization of 3-hydroxybutyryl-CoA to 2-hydroxyisobutyryl-CoA. nih.govnih.gov The mutase was first discovered in Aquincola tertiaricarbonis L108, a bacterium capable of degrading the fuel additive methyl tert-butyl ether (MTBE). nih.gov This enzyme, often a heterodimer (HcmA and HcmB), shows specificity for (S)-3-hydroxybutyryl-CoA. nih.gov
Another class of mutases, designated as RCM, has been identified in organisms like Kyrpidia tusciae DSM 2912 and Bacillus massiliosenegalensis JC6. nih.govfrontiersin.org These enzymes preferentially convert (R)-3-hydroxybutyryl-CoA. nih.gov The kinetic parameters of these mutases have been characterized, providing valuable data for pathway optimization. For instance, the RCM from B. massiliosenegalensis is a mesophilic enzyme with an optimal temperature of 35°C, making it potentially more suitable for integration into mesophilic hosts like E. coli compared to the thermophilic RCM from K. tusciae (optimal temperature 55°C). nih.gov
Another enzymatic pathway involves the hydrolysis of acetone cyanohydrin using microbial enzymes. google.comnih.gov Some bacteria, like Alcaligenes sp. MTCC 10674, possess a bienzymatic system consisting of a nitrile hydratase and an amidase . nih.gov The nitrile hydratase converts acetone cyanohydrin to 2-hydroxyisobutyramide, which is then hydrolyzed by the amidase to 2-hydroxyisobutyric acid. nih.gov Alternatively, a nitrilase can directly hydrolyze acetone cyanohydrin to 2-hydroxyisobutyric acid. google.comresearchgate.net Strains like Acidovorax facilis 72W contain all three enzymes. google.com
Table 2: Kinetic Parameters of Key Enzymes in 2-Hydroxyisobutyrate Biosynthesis
| Enzyme | Organism | Substrate | K_m (µM) | V_max (nmol min⁻¹ mg⁻¹) | k_cat (min⁻¹) | Optimal pH | Optimal Temp (°C) | Reference |
|---|---|---|---|---|---|---|---|---|
| HcmAB | Aquincola tertiaricarbonis L108 | 2-Hydroxyisobutyryl-CoA | 104 | 36 | 3.0 | 6.6 | 30 | nih.govuniprot.org |
| HcmAB | Aquincola tertiaricarbonis L108 | (S)-3-Hydroxybutyryl-CoA | 128 | 140 | 12 | 6.6 | 30 | nih.govuniprot.org |
| RCM_Bmas_ | Bacillus massiliosenegalensis JC6 | 2-Hydroxyisobutyryl-CoA | 162 ± 25 | 218 ± 8.3 | 18 ± 0.7 | 7.8 | 35 | nih.gov |
| RCM_Bmas_ | Bacillus massiliosenegalensis JC6 | (R)-3-Hydroxybutyryl-CoA | 69 ± 9.9 | 222 ± 6.1 | 18 ± 0.5 | 7.8 | 35 | nih.gov |
| RCM_Ktus_ | Kyrpidia tusciae DSM 2912 | 2-Hydroxyisobutyryl-CoA | 90 ± 13 | 2640 ± 99 | 219 ± 8.2 | 7.8 | 55 | nih.gov |
| RCM_Ktus_ | Kyrpidia tusciae DSM 2912 | (R)-3-Hydroxybutyryl-CoA | 87 ± 3.0 | 3530 ± 40 | 293 ± 3.3 | 7.8 | 55 | nih.gov |
| Acetone cyanohydrin hydrolyzing enzyme | Alcaligenes sp. MTCC 10674 | Acetone cyanohydrin | 14,300 | 0.71 (µmol mg⁻¹ min⁻¹) | - | - | 15 (half-life 25h) | nih.gov |
Substrate Utilization and Pathway Flux Optimization
The efficient biotechnological production of 2-hydroxyisobutyric acid is critically dependent on the selection of appropriate microbial hosts and carbon substrates, as well as the strategic optimization of metabolic fluxes to maximize product yield. Research has largely centered on redirecting intermediates from the poly-3-hydroxybutyrate (PHB) overflow metabolism pathway, a common bacterial carbon storage route. asm.org
A key enzymatic step in this engineered pathway is the isomerization of 3-hydroxybutyryl-CoA (3-HB-CoA) to 2-hydroxyisobutyryl-CoA, catalyzed by a coenzyme B₁₂-dependent mutase (RCM or HCM). asm.orgnih.gov The resulting 2-hydroxyisobutyryl-CoA is then hydrolyzed by intracellular thioesterases to yield 2-HIBA. asm.org Genetically modified organisms, such as Cupriavidus necator H16 and Methylobacterium extorquens AM1, have been prominent in these studies. asm.orgresearchgate.net
Substrate Evaluation in Engineered Microorganisms
Various carbon sources have been investigated to determine their efficiency in 2-HIBA production. The choice of substrate significantly impacts product titers and yields, often due to the stereospecificity of the enzymes involved and the host's native metabolic pathways. nih.gov
In recombinant Cupriavidus necator H16, a bacterium known for its robust PHB metabolism, substrates like fructose and butyrate have been compared. nih.govresearchgate.net Studies revealed that butyrate serves as a more effective substrate than fructose for 2-HIBA synthesis. nih.gov This is attributed to the enantiospecificity of the mutase enzyme, which preferentially acts on the (S)-enantiomer of 3-HB-CoA. Butyrate metabolism can more directly provide this preferred precursor compared to the pathway from fructose, which primarily generates (R)-3-HB-CoA for PHB synthesis. nih.gov Using a PHB-negative mutant strain (H16 PHB-4), production rates on butyrate were found to be higher than on fructose. nih.gov
Methanol, a C1 substrate, has emerged as a promising alternative feedstock due to its abundance and lack of competition with food sources. nih.govnih.gov Genetically modified methylotrophic bacteria, such as Methylobacterium extorquens AM1, have been engineered to produce 2-HIBA from methanol. asm.orgresearchgate.net In these strains, the overflow metabolism from methanol oxidation is channeled towards 2-HIBA. researchgate.net Research has demonstrated that after nitrogen sources are depleted, these recombinant strains can concurrently produce PHB and 2-HIBA, achieving 2-HIBA titers of up to 2.1 g/L. asm.org This work highlights the potential of reduced C1 compounds as viable substrates for producing industrial chemical precursors. researchgate.netgenscript.com
| Microorganism | Substrate | Key Genetic Modification | Achieved 2-HIBA Titer (g/L) | Reference |
|---|---|---|---|---|
| Cupriavidus necator H16 (PHB-4 mutant) | Fructose | Expression of 2-HIB-CoA mutase | 7.4 (milliliter scale) | researchgate.net |
| Cupriavidus necator H16 (PHB-4 mutant) | Butyrate | Expression of 2-HIB-CoA mutase | Higher rates than fructose | nih.gov |
| Methylobacterium extorquens AM1 | Methanol | Expression of RCM from B. massiliosenegalensis | 2.1 | asm.org |
| Methylobacterium extorquens AM1 | Methanol | Expression of RCM from K. tusciae | 0.4 | nih.gov |
Pathway Flux Optimization and Metabolic Engineering
Optimizing the metabolic flux towards 2-HIBA is essential for achieving economically viable production levels. This involves not only enhancing the desired pathway but also mitigating competing metabolic routes and addressing host-related physiological issues.
Process Conditions: Reaction engineering studies with C. necator have shown that process conditions are crucial. Maximum 2-HIBA production was achieved under nitrogen-limiting conditions, which typically induce the PHB overflow metabolism. researchgate.net Furthermore, maintaining the pH between 6.8 and 7.2 during fed-batch fermentation was identified as optimal. researchgate.net
Metabolic Modeling and Analysis: Advanced computational tools like flux balance analysis (FBA) are employed to predict the effects of genetic modifications and to identify optimal metabolic pathways for maximizing product yields. google.comjmb.or.kroup.com Modeling can pinpoint which gene knockouts or insertions would best channel metabolic intermediates, such as acetyl-CoA or 4-hydroxybutyryl-CoA, towards 2-hydroxyisobutyrate. google.comgoogle.com For example, analysis revealed that a pathway starting from 4-hydroxybutyryl-CoA could theoretically yield up to 1.33 moles of 2-HIBA per mole of glucose, a significant improvement over pathways originating from acetyl-CoA. google.com However, reverse transcription-quantitative PCR analysis has also revealed limitations, such as the strong downregulation of key metabolic genes (e.g., methanol dehydrogenase) after the exponential growth phase, which curtails the overflow production phase and limits final product yields. asm.orgnih.gov
| Organism | Optimization Strategy | Key Finding | Reference |
|---|---|---|---|
| Cupriavidus necator H16 | Process Control | Nitrogen limitation and pH control (6.8-7.2) maximize 2-HIBA production. | researchgate.net |
| Methylobacterium extorquens AM1 | Enzyme/Host Compatibility | Host physiology and compatibility with the expressed RCM enzyme are more critical to final titer than enzyme activity alone. RCM from B. massiliosenegalensis proved more suitable than that from K. tusciae. | asm.org |
| Escherichia coli (modeled) | Metabolic Flux Analysis | Identified a high-yielding pathway from 4-hydroxybutyryl-CoA with a theoretical maximum of 1.33 mol/mol of glucose. | google.com |
| Methylobacterium extorquens AM1 | Transcriptional Analysis | Downregulation of key metabolic genes after exponential growth limits the duration of the overflow production phase and overall yield. | nih.gov |
Advanced Analytical and Spectroscopic Characterization Techniques in Research
Chromatographic Methodologies for Separation and Quantification
Chromatographic techniques are fundamental for isolating and quantifying 2-hydroxyisobutyric acid, the conjugate acid of the titular ammonium (B1175870) salt, from complex biological and chemical matrices. The choice of method depends on the sample matrix, required sensitivity, and the specific research question.
High-Performance Liquid Chromatography (HPLC) Development and Application
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile organic acids like 2-hydroxyisobutyric acid. Reversed-phase (RP) HPLC is a commonly applied method for its separation. sielc.com A typical RP-HPLC setup involves a non-polar stationary phase (like C18) and a polar mobile phase.
Method development often focuses on optimizing the mobile phase composition to achieve efficient separation from other metabolites. A common mobile phase consists of a mixture of acetonitrile (B52724) and water, with an acid modifier to ensure the analyte is in its protonated, less polar form, which enhances retention on the C18 column. sielc.com For applications where the eluent is directed to a mass spectrometer, volatile acids like formic acid are used in place of non-volatile acids such as phosphoric acid. sielc.com Detection is frequently performed using a UV detector, as the carboxyl group provides some absorbance at low wavelengths (around 210 nm). nih.gov
| Parameter | Condition |
|---|---|
| Column | Reverse Phase (e.g., Newcrom B) |
| Dimensions | 150 mm length x 4.6 mm diameter |
| Particle Size | 5 µm |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS compatibility) |
| Detection | Mass Spectrometry (MS) or UV |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity but requires analytes to be volatile and thermally stable. Hydroxycarboxylic acids like 2-hydroxyisobutyric acid are non-volatile due to their polar hydroxyl and carboxyl functional groups. Therefore, a critical step in GC-MS analysis is chemical derivatization to increase volatility. youtube.comsigmaaldrich.com
The most common derivatization strategy is silylation, which replaces the active hydrogens on the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used. sigmaaldrich.commdpi.com The resulting TMS-derivatized 2-hydroxyisobutyric acid is significantly more volatile and can be readily analyzed by GC-MS. nist.gov Another approach involves a two-step process of methoximation followed by silylation, which is particularly useful for stabilizing α-keto acids but also applicable to other organic acids to reduce the formation of multiple derivatives. youtube.com
| Step | Description | Common Reagents |
|---|---|---|
| 1 (Optional) | Methoximation: Protects keto/aldehyde groups and prevents tautomerization. | Methoxyamine hydrochloride (MeOx) in pyridine |
| 2 | Silylation: Replaces active hydrogens to increase volatility. | BSTFA, MSTFA, often with TMCS as a catalyst |
| 3 | Analysis: The derivatized sample is injected into the GC-MS system. | - |
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) combine the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This makes it a powerful tool for quantifying low-abundance metabolites like 2-hydroxyisobutyric acid in complex biological fluids such as plasma or serum. nih.gov
Direct analysis is possible using reversed-phase or HILIC columns, where the mass spectrometer operates in a selected or multiple reaction monitoring (MRM) mode for high specificity. nih.govbaskent.edu.tr However, to enhance sensitivity and chromatographic performance, derivatization strategies are also employed. One protocol involves derivatizing the carboxylic acid group with 3-Nitrophenylhydrazine (3-NPH), which improves ionization efficiency and retention on reversed-phase columns. semanticscholar.orgshimadzu.com Another method converts the acid to a 2-pyridylmethyl (2PM) ester derivative, which can then be measured with high sensitivity using positive electrospray ionization. researchgate.net These methods allow for robust and rapid quantification of 2-hydroxyisobutyric acid for clinical and research applications. nih.govsemanticscholar.org
| Approach | Sample Preparation | Chromatography | MS Detection | Reference |
|---|---|---|---|---|
| Direct Analysis | Protein precipitation | Reversed-phase C18 | Negative MRM Mode | nih.gov |
| 3-NPH Derivatization | Derivatization with 3-Nitrophenylhydrazine and a condensing agent (EDC) | Reversed-phase C18 | Negative ESI-MRM | semanticscholar.org |
| 2PM Ester Derivatization | Extraction and conversion to 2-pyridylmethyl (2PM) ester | Not specified | Positive ESI-MS/MS | researchgate.net |
Ion-Exchange Chromatography Studies
Ion-exchange chromatography (IEX) separates molecules based on their net charge. harvardapparatus.com While not a primary method for quantifying 2-hydroxyisobutyric acid itself, studies involving IEX are crucial for characterizing its chemical properties, specifically its ability to act as a complexing agent.
In the field of inorganic and analytical chemistry, α-hydroxyisobutyric acid (a-HIBA) is well-documented as a highly effective eluent in cation-exchange chromatography for the separation of metal ions, particularly lanthanides and actinides. sci-hub.seresearchgate.net The carboxylate and hydroxyl groups of a-HIBA form stable complexes with metal cations. The stability of these complexes varies among different metals, allowing for their selective elution from a cation-exchange resin (e.g., Dowex-50) by creating a pH or concentration gradient of the a-HIBA solution. sci-hub.se These studies, therefore, provide indirect but valuable characterization of the chelating properties of the 2-hydroxyisobutyrate (B1230538) anion. sci-hub.seresearchgate.net
Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights
Spectroscopic techniques are indispensable for confirming the molecular structure of 2-hydroxyisobutyrate and for probing its conformation and metabolic pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic molecules. For 2-hydroxyisobutyric acid, ¹H NMR and ¹³C NMR spectra provide definitive confirmation of its structure. The ¹H NMR spectrum typically shows a singlet for the two equivalent methyl groups and signals for the hydroxyl and carboxylic acid protons, the positions of which can vary depending on the solvent. chemicalbook.com Two-dimensional NMR experiments, such as the [¹H, ¹³C]-HSQC, correlate directly bonded protons and carbons, providing unambiguous assignment of the chemical shifts and further confirming the molecular skeleton. hmdb.ca
Isotopic labeling is a powerful NMR-based strategy used to trace the metabolic fate of molecules. americanpeptidesociety.org By synthesizing 2-hydroxyisobutyric acid with stable isotopes like ¹³C or ¹⁵N at specific positions, researchers can follow its path through metabolic networks in cells or organisms. core.ac.uk The unique NMR signals from the isotopes act as tracers, allowing for the identification of downstream metabolites and the elucidation of biochemical pathways. unl.pt
Furthermore, NMR data can provide insights into the molecule's conformational preferences. auremn.org.br Parameters such as nuclear Overhauser effects (NOEs) and scalar coupling constants (J-couplings) are sensitive to the spatial arrangement of atoms. By analyzing these parameters, often in conjunction with theoretical calculations, the preferred rotational conformations (rotamers) of the molecule in solution can be determined. For chiral analogs, derivatization with a chiral agent can create diastereomers that are distinguishable by NMR, allowing for enantiomeric resolution and conformational analysis. nih.gov
| NMR Application | Technique(s) | Information Gained |
|---|---|---|
| Structural Elucidation | 1D (¹H, ¹³C) and 2D (e.g., HSQC, COSY) NMR | Confirmation of chemical structure, assignment of proton and carbon signals. chemicalbook.comhmdb.ca |
| Metabolic Tracing | NMR analysis of ¹³C or ¹⁵N isotopically labeled compounds | Tracking the molecule through metabolic pathways and identifying downstream products. core.ac.uk |
| Conformational Analysis | Measurement of J-couplings, NOEs, and chemical shifts; often combined with computational modeling. | Determination of the preferred 3D structure and rotational conformations in solution. auremn.org.br |
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis and Hydrogen Bonding Studies
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups and probe the molecular structure of a compound by measuring the absorption of infrared radiation. In the case of ammonium 2-hydroxyisobutyrate, FTIR is particularly valuable for analyzing the intricate network of hydrogen bonds that define its solid-state structure. The spectrum is characterized by distinct vibrational bands corresponding to the ammonium cation (NH₄⁺) and the 2-hydroxyisobutyrate anion [(CH₃)₂C(OH)COO⁻].
The ammonium cation exhibits characteristic N-H stretching vibrations, which are sensitive to hydrogen bonding. msu.edu In a crystalline structure, these N-H stretching bands typically appear in the region of 3200-2800 cm⁻¹. researchgate.net The strength and nature of the hydrogen bonds between the ammonium ion and the oxygen atoms of the carboxylate and hydroxyl groups of the anion directly influence the position and shape of these bands. nih.gov Stronger hydrogen bonds generally lead to a broadening and shifting of these bands to lower wavenumbers. nih.govmdpi.com Additionally, the NH₄⁺ bending vibration is observed around 1450-1400 cm⁻¹. researchgate.net
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance |
|---|---|---|---|
| O-H (Hydroxyl, Carboxyl) | Stretching | 3600 - 3200 (Broad) | Indicates strong intermolecular hydrogen bonding. msu.eduscirp.org |
| N-H (Ammonium) | Stretching | 3200 - 2800 | Sensitive to hydrogen bonding with the anion. researchgate.net |
| C-H (Methyl) | Stretching | 3000 - 2850 | Characteristic of the alkyl backbone. |
| C=O (Carboxylate) | Stretching | 1700 - 1600 | Strong absorption, indicates the presence of the carboxylate group. scirp.org |
| N-H (Ammonium) | Bending | 1450 - 1400 | Confirms the presence of the ammonium cation. researchgate.net |
Other Advanced Spectroscopic Probes (e.g., Sum Frequency Generation Vibrational Spectroscopy for related quaternary ammonium salts)
Beyond conventional spectroscopy, advanced techniques offer deeper insights into molecular behavior, particularly at interfaces. Sum Frequency Generation (SFG) vibrational spectroscopy is a powerful second-order nonlinear optical technique that is inherently surface-specific. iitrpr.ac.inwikipedia.org It provides vibrational spectra of molecules exclusively at an interface, making it ideal for studying surface structures, molecular orientation, and chemical environment. iitrpr.ac.inacs.org
In an SFG experiment, two pulsed laser beams—one at a fixed visible frequency and one tunable in the infrared (IR) range—are spatially and temporally overlapped at an interface. wikipedia.org A third beam is generated at the sum of the two input frequencies. By tuning the IR laser through different vibrational resonances, a surface-specific vibrational spectrum is obtained. iitrpr.ac.in
While direct SFG studies on this compound are not widely reported, the technique has been successfully applied to related quaternary ammonium salts (QAS), which share the cationic ammonium feature. acs.org These studies have provided molecular-level information on how QAS moieties arrange themselves on surfaces, which is critical for applications like antimicrobial coatings. acs.org For example, SFG has been used to characterize the surface structures of polymers containing tethered QAS, revealing the orientation of the alkyl chains and their interaction with water. acs.orgnih.gov Such analyses can determine how the molecular structure at an interface changes in different environments, providing crucial information that is inaccessible with bulk-sensitive techniques. acs.orgnih.gov
| Aspect | Description |
|---|---|
| Principle | A second-order nonlinear optical process where two input laser beams (visible and IR) generate an output beam at their sum frequency. The signal is only generated from non-centrosymmetric environments, such as interfaces. iitrpr.ac.inwikipedia.org |
| Key Advantage | High surface/interface sensitivity, allowing for the study of molecular monolayers in situ (e.g., at liquid-solid or liquid-air interfaces). wikipedia.orgacs.org |
| Information Obtained | Provides a vibrational spectrum of interfacial molecules, revealing their chemical identity, concentration, orientation, and ordering. iitrpr.ac.inacs.org |
| Application to Related Compounds | Used to study the surface structure and antimicrobial mechanisms of tethered quaternary ammonium salts, providing insight into the orientation and environmental response of the functional groups at the interface. acs.orgresearchgate.net |
Mass Spectrometry for Metabolomic Profiling and Identification of Intermediates
Mass spectrometry (MS) is an indispensable analytical tool for identifying and quantifying molecules by measuring their mass-to-charge ratio. In the context of this compound, MS, particularly when coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC), is central to studying the biological roles of its anionic component, 2-hydroxyisobutyric acid (2-HIBA). nih.govyoutube.com
2-HIBA is a naturally occurring metabolite and has been identified as a biomarker for various metabolic conditions, including adiposity and diabetes. nih.govnih.gov LC-MS-based metabolomics is a primary strategy for its detection and quantification in complex biological matrices like plasma, urine, and tissue extracts. nih.govresearchgate.net Untargeted metabolomic workflows using high-resolution mass spectrometry can profile a vast number of metabolites simultaneously, allowing for the discovery of dysregulated pathways where 2-HIBA may be involved. nih.govmdpi.com
More targeted approaches, such as LC-tandem mass spectrometry (LC-MS/MS), have been developed for the precise and sensitive quantification of 2-HIBA and its isomers. nih.govresearchgate.net These methods are crucial for clinical studies investigating the link between 2-HIBA levels and disease states. nih.gov Furthermore, mass spectrometry plays a key role in elucidating metabolic pathways. For instance, it has been used to study the bacterial degradation of the fuel additive methyl tert-butyl ether (MTBE), where 2-HIBA is a key intermediate. nih.govebi.ac.uk By tracing the flow of isotopically labeled precursors, MS can help map the enzymatic reactions and intermediates involved in the synthesis and degradation of 2-HIBA. researchgate.net
| Technique | Application | Reference |
|---|---|---|
| LC-MS/MS | Targeted, high-sensitivity quantification of 2-HIBA in clinical samples (e.g., plasma) for biomarker validation. | nih.govresearchgate.net |
| High-Resolution MS (e.g., Orbitrap, TOF) | Untargeted metabolomic profiling to identify 2-HIBA and other metabolites in complex biological samples and discover metabolic alterations. | nih.govmdpi.com |
| GC-MS | Analysis of volatile derivatives of 2-HIBA, often used in urinary organic acid profiling. | hmdb.ca |
| Isotope Tracing with MS | Elucidation of metabolic pathways by tracking the incorporation of stable isotopes into 2-HIBA and related intermediates. | researchgate.net |
Crystallographic Analysis of this compound and its Complexes
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds.
While a specific crystal structure for this compound is not detailed in the available literature, its structural characteristics can be inferred from crystallographic studies of closely related compounds. For example, the crystal structure of 4-methylbenzylammonium nitrate (B79036) reveals a layered structure stabilized by a network of C-H···O and N-H···O hydrogen bonds between the ammonium cation and the nitrate anion. nih.gov It is highly probable that this compound would adopt a similar crystalline lattice, where the ammonium (NH₄⁺) cations form extensive hydrogen bonds with the oxygen atoms of both the carboxylate and hydroxyl groups of the 2-hydroxyisobutyrate anion.
Furthermore, crystallographic analysis has been instrumental in understanding how 2-hydroxyisobutyrate interacts with biological macromolecules. The X-ray crystal structure of 2-hydroxyisobutyric acid-CoA ligase (HCL), an enzyme involved in 2-HIBA metabolism, has been solved. nih.gov These studies reveal that the 2-HIBA substrate fits into a small, polar active site. Crucially, the hydroxyl group of the substrate forms specific hydrogen bonds with the side chains of two amino acid residues, Y164 and S239, which are key determinants of the enzyme's substrate specificity. nih.gov This detailed structural information is vital for understanding enzymatic mechanisms and for the rational design of enzyme inhibitors.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.097 |
| b (Å) | 5.812 |
| c (Å) | 10.486 |
| β (°) | 99.75 |
| Key Interactions | N-H···O and C-H···O hydrogen bonds stabilizing the crystal lattice. |
| Data derived from a study on a related ammonium salt, illustrating the type of information obtained from crystallographic analysis. nih.gov |
Chemical Reactivity and Reaction Mechanism Investigations
Mechanisms of Salt Formation and Dissociation (e.g., Thermal Salt Splitting)
The formation of ammonium (B1175870) 2-hydroxyisobutyrate (B1230538) is a straightforward acid-base reaction between 2-hydroxyisobutyric acid and ammonia. The dissociation of this salt, particularly under thermal stress, is a subject of significant industrial relevance. This process, often termed thermal salt splitting, is a method for regenerating the parent acid and ammonia.
The thermal decomposition of ammonium carboxylates can proceed through two primary pathways:
Reversion to acid and ammonia: This is the reverse of the formation reaction, where the salt dissociates into its constituent acid and base.
Dehydration to form an amide: The salt can lose a molecule of water to form 2-hydroxyisobutyramide.
For ammonium 2-hydroxyisobutyrate, the thermal splitting process is designed to favor the first pathway to recover 2-hydroxyisobutyric acid. This is typically achieved by heating an aqueous solution of the salt. As the temperature increases, the equilibrium shifts, favoring the formation of the volatile ammonia, which can be continuously removed, thereby driving the reaction towards the formation of the free hydroxycarboxylic acid. google.com
A patented process describes the thermal splitting of an aqueous solution of this compound. google.com The process involves heating the solution to temperatures between 140°C and 160°C under reduced pressure. google.com This simultaneous heating and removal of water and ammonia gas effectively decomposes the salt to yield 2-hydroxyisobutyric acid. google.com The efficiency of this conversion is a key parameter in the economic viability of processes that utilize this salt as an intermediate.
Table 1: Experimental Conditions for Thermal Splitting of this compound
| Parameter | Value | Reference |
|---|---|---|
| Initial Concentration | ~11% by weight aqueous solution | google.com |
| Temperature | 140 - 160 °C | google.com |
| Pressure | 0.5 - 0.8 x 105 Pa | google.com |
| Reaction Time | 180 minutes | google.com |
This table is interactive. Click on the headers to sort the data.
The general mechanism for the thermal decomposition of ammonium carboxylates suggests that the majority of the salt will evaporate at its peak decomposition temperature. unca.edu The relative molecular mass of the salt can influence its thermal stability, with heavier salts tending to be more stable. unca.edu
Hydrolysis and Other Degradation Pathways of the Carboxylate Anion
The 2-hydroxyisobutyrate anion, being the conjugate base of a carboxylic acid, can undergo hydrolysis in aqueous solutions. This reaction involves the acceptance of a proton from water to form 2-hydroxyisobutyric acid and a hydroxide (B78521) ion, thereby slightly increasing the pH of the solution. The extent of hydrolysis is dependent on the pKa of 2-hydroxyisobutyric acid and the pH of the solution.
Beyond simple hydrolysis, the 2-hydroxyisobutyrate anion can undergo further degradation under specific conditions. In biological systems, for instance, a degradation pathway for 2-hydroxyisobutyric acid has been identified in actinobacteria. frontiersin.org This pathway involves the activation of 2-hydroxyisobutyrate to 2-hydroxyisobutyryl-CoA, followed by a thiamine-dependent lyase-catalyzed cleavage into acetone (B3395972) and formyl-CoA. frontiersin.org While this is a biochemical pathway, it reveals a potential route for the cleavage of the carbon skeleton of the 2-hydroxyisobutyrate molecule.
Under oxidative conditions, the 2-hydroxyisobutyrate anion can be susceptible to degradation. Studies on the oxidative decarboxylation of α-hydroxy acids by bromine water, for example, show that the reaction proceeds via an attack at the carboxylate site, coupled with the base-catalyzed removal of the hydroxyl proton. cdnsciencepub.com Such oxidative pathways can lead to the formation of acetone and carbon dioxide.
The formation of carboxylic acids from the degradation of larger molecules like monosaccharides can also provide insights into potential degradation pathways. agriculturejournals.czagriculturejournals.cz These complex reaction cascades often involve fragmentation and oxidation steps that could be analogous to the degradation of 2-hydroxyisobutyrate under harsh conditions. agriculturejournals.czagriculturejournals.cz
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of the 2-hydroxyisobutyrate anion in substitution reactions is centered around the functional groups present: the carboxylate and the hydroxyl group, as well as the alpha-carbon.
Reactions at the Alpha-Carbon: Electrophilic substitution at the α-carbon is a common reaction for many carbonyl compounds that can form an enol or enolate intermediate. msu.edulibretexts.org However, for 2-hydroxyisobutyrate, the alpha-carbon is a tertiary carbon with no attached hydrogen atoms. Consequently, the formation of an enol or enolate at the alpha-position is not possible. This structural feature renders 2-hydroxyisobutyrate inert to typical alpha-substitution reactions like halogenation or alkylation at this position. msu.eduwvu.edu
Nucleophilic Substitution Reactions: The hydroxyl group of 2-hydroxyisobutyrate can act as a nucleophile, although it is a relatively weak one. It can, for example, be protonated and subsequently replaced in a nucleophilic substitution reaction, though this is more characteristic of the acid form under acidic conditions.
The carboxylate group is generally a poor leaving group and does not readily participate in nucleophilic substitution reactions at the carbonyl carbon. However, it can be converted into a more reactive derivative, such as an acyl halide or an ester, which can then undergo nucleophilic acyl substitution.
Electrophilic Substitution Reactions: The oxygen atoms of both the hydroxyl and carboxylate groups possess lone pairs of electrons and can act as nucleophiles, reacting with strong electrophiles. For example, the hydroxyl group can be acylated or alkylated in the presence of a suitable electrophile.
Complexation Chemistry with Metal Ions in Solution
The 2-hydroxyisobutyrate anion is an effective chelating agent for a variety of metal ions. Both the carboxylate and the α-hydroxyl group can participate in coordinating with a metal center, forming a stable five-membered ring. This chelation enhances the stability of the resulting metal complexes. osti.gov
A study on the complexation of rare earth metal ions with a series of α-hydroxycarboxylate ligands, including 2-hydroxyisobutyrate, found that the stability of the complexes increases in the order of glycolate < lactate (B86563) < α-hydroxyisobutyrate. osti.gov This trend is attributed to the increasing basicity of the carboxylate group and the inductive effect of the alkyl substituents on the α-carbon.
The complexation of thorium(IV) with 2-hydroxyisobutyrate (HIBA) has been investigated using electrospray ionization mass spectrometry. nih.gov This study identified the formation of various complex species with different stoichiometries, such as ML, ML₂, ML₃, and ML₄, where M is the thorium ion and L is the 2-hydroxyisobutyrate ligand. nih.gov
Table 2: Order of Stability for Trivalent Rare Earth Metal Complexes with α-Hydroxycarboxylates
| Ligand | Relative Stability | Reference |
|---|---|---|
| Glycolate | Least Stable | osti.gov |
| Lactate | Moderately Stable | osti.gov |
| α-hydroxyisobutyrate | Most Stable | osti.gov |
This table is interactive. Click on the headers to sort the data.
The ability of 2-hydroxyisobutyrate to form stable complexes is utilized in various applications, such as in separation chemistry and as a component in chemical analysis.
Biochemical and Metabolic Research Pathways in Model Organisms
Endogenous Biosynthesis and Catabolic Routes in Microorganisms and Eukaryotic Models
The metabolism of 2-hydroxyisobutyrate (B1230538) has been identified in several microorganisms, showcasing diverse pathways for its synthesis and degradation. frontiersin.org In bacteria, two primary catabolic routes have been characterized. The first, observed in organisms like Aquincola tertiaricarbonis L108 and Kyrpidia tusciae DSM 2912, involves the activation of 2-HIBA to 2-hydroxyisobutyryl-CoA by the enzyme 2-HIBA-CoA ligase (HCL). frontiersin.org This is followed by a vitamin B12-dependent isomerization reaction, catalyzed by a mutase, which converts 2-hydroxyisobutyryl-CoA into 3-hydroxybutyryl-CoA, a common metabolite. frontiersin.orgnih.gov
A second, distinct pathway has been identified in the actinobacterial strain Actinomycetospora chiangmaiensis DSM 45062. frontiersin.org This route also begins with the formation of 2-hydroxyisobutyryl-CoA, but instead of isomerization, a thiamine (B1217682) pyrophosphate-dependent lyase cleaves the molecule into acetone (B3395972) and formyl-CoA. frontiersin.org The acetone is subsequently hydroxylated to acetol, while the formyl-CoA is likely hydrolyzed to formic acid and then oxidized to CO2. frontiersin.org
Biotechnological production of 2-HIBA leverages the well-understood polyhydroxybutyrate (B1163853) (PHB) overflow metabolism pathway in bacteria. asm.orgresearchgate.net In this engineered route, the common metabolite acetyl-CoA is converted to (R)-3-hydroxybutyryl-CoA. asm.org A heterologously expressed 2-hydroxyisobutyryl-CoA mutase then isomerizes this intermediate into 2-hydroxyisobutyryl-CoA, which is subsequently hydrolyzed by thioesterases to yield 2-HIBA. asm.orgresearchgate.net
In eukaryotes, the origin of 2-HIBA is less clear. While a gut microbial origin has been proposed in mammals due to its detection in the urine of individuals with obesity and its association with certain gut microbiota, this has not been definitively proven. nih.gov
Table 1: Key Bacterial Pathways for 2-HIBA Metabolism
| Pathway | Key Reaction | Key Enzyme(s) | Example Organism(s) | Reference |
|---|---|---|---|---|
| Mutase Pathway (Catabolic) | 2-hydroxyisobutyryl-CoA → 3-hydroxybutyryl-CoA | 2-HIBA-CoA ligase, 2-hydroxyisobutyryl-CoA mutase | Aquincola tertiaricarbonis, Kyrpidia tusciae | frontiersin.org |
| Lyase Pathway (Catabolic) | 2-hydroxyisobutyryl-CoA → Acetone + Formyl-CoA | 2-HIBA-CoA ligase, 2-hydroxyisobutyryl-CoA lyase | Actinomycetospora chiangmaiensis | frontiersin.org |
| PHB-based Biosynthesis (Engineered) | (R)-3-hydroxybutyryl-CoA → 2-hydroxyisobutyryl-CoA | Beta-ketothiolase, Acetoacetyl-CoA reductase, 2-hydroxyisobutyryl-CoA mutase | Recombinant Cupriavidus necator, Methylobacterium extorquens | asm.orgresearchgate.net |
Enzymatic Activities and Kinetics in 2-Hydroxyisobutyrate Metabolism
The enzymatic processes governing 2-HIBA metabolism have been characterized, revealing specific activities and cofactor dependencies. The initial activation of 2-HIBA is catalyzed by 2-HIBA-CoA ligase (HCL), which forms the corresponding CoA thioester. frontiersin.org
Following this activation, two distinct enzymatic fates for 2-hydroxyisobutyryl-CoA have been described:
2-hydroxyisobutyryl-CoA mutase : This enzyme, dependent on coenzyme B12, catalyzes the reversible isomerization to 3-hydroxybutyryl-CoA. frontiersin.org A mesophilic version of this mutase has been characterized from Bacillus massiliensis JC6, which is related to a thermophilic variant from Kyrpidia tusciae DSM 2912. asm.org
2-hydroxyisobutyryl-CoA lyase : This enzyme, found in A. chiangmaiensis, is thiamine pyrophosphate (TPP)-dependent and catalyzes the cleavage of 2-hydroxyisobutyryl-CoA. frontiersin.org In crude extracts of 2-HIBA-grown cells, the lyase activity was measured at 2.9 ± 0.1 nmol min⁻¹ mg protein⁻¹. frontiersin.org This activity was absent when the organism was grown on glucose or acetone, indicating induction by 2-HIBA. frontiersin.org
Beyond its direct metabolism, 2-HIBA is the precursor for lysine (B10760008) 2-hydroxyisobutyrylation (Khib), a post-translational modification. nih.gov The enzymes responsible for adding and removing this mark have been identified. In yeast, Esa1p, and its human homolog Tip60, act as "writers," adding the Khib mark to proteins. Conversely, histone deacetylase 2 (HDAC2) and histone deacetylase 3 (HDAC3) function as "erasers," with high activity for removing the Khib modification. nih.gov
Role in Branched-Chain Amino Acid (BCAA) Degradation Pathways
While 2-hydroxyisobutyrate is not a direct intermediate in the canonical degradation pathways of the branched-chain amino acids (BCAAs) leucine (B10760876), isoleucine, and valine, its structural isomer, 3-hydroxyisobutyrate (B1249102), is a key metabolite in valine catabolism. researchgate.netnih.gov The degradation of valine proceeds through its corresponding branched-chain α-keto acid (BCKA), 2-ketoisovalerate, and eventually yields (S)-3-hydroxyisobutyric acid. researchgate.net This close metabolic relationship suggests potential crosstalk or shared enzymatic machinery under certain physiological conditions.
Elevated BCAA oxidation, particularly of valine, leads to increased production of 3-hydroxyisobutyrate in skeletal muscle. nih.gov The metabolic context of BCAA degradation is therefore closely linked to the family of four-carbon hydroxy acids to which 2-HIBA belongs. The presence of 2-HIBA has been associated with metabolic states where BCAA metabolism is also perturbed, although a direct functional role for 2-HIBA in the BCAA degradation pathway itself has not been established.
Interplay with Cellular Stress Responses and Oxidative Capacity in Model Systems
Research using the model organism Caenorhabditis elegans has demonstrated a significant interplay between 2-HIBA exposure and cellular stress responses. nih.gov Treatment with 2-HIBA was shown to extend the lifespan of the nematodes and enhance their resistance to oxidative stress. nih.gov
The underlying mechanism for this enhanced stress resistance involves the activation of key signaling pathways, including the insulin (B600854)/IGF-1 signaling (IIS) and the p38 MAPK pathways. nih.gov Activation of these cascades ultimately leads to a reduction in the levels of reactive oxygen species (ROS), thereby increasing the organism's oxidative capacity. nih.gov Oxidative stress is a known driver of the aging process, and the ability of 2-HIBA to mitigate ROS levels points to its role in modulating cellular homeostasis and longevity in this model system. nih.govembopress.org
Regulation of Gene Expression in Response to 2-Hydroxyisobutyrate Exposure in Cellular Models
2-Hydroxyisobutyrate serves as a precursor to 2-hydroxyisobutyryl-CoA, which in turn is the donor for a significant epigenetic modification: lysine 2-hydroxyisobutyrylation (Khib). nih.gov This post-translational modification (PTM) of proteins, particularly histones, establishes a direct link between the metabolite's availability and the regulation of gene expression. nih.govnih.gov
Histone Khib marks are associated with regions of active gene transcription. nih.gov The enzymes that add (writers) and remove (erasers) this mark are key to its regulatory function. Knocking down the expression of the erasers, HDAC2 or HDAC3, results in an increase in global histone Khib levels, demonstrating a dynamic regulatory control. nih.gov
Studies in C. elegans have provided further evidence for the gene regulatory role of 2-HIBA. Exposure to the compound led to changes in the transcriptional levels of genes involved in lipid metabolism. For example, an increase in acs-2 gene transcription, which is involved in β-oxidation, was observed in worms on a high-glucose diet treated with 2-HIBA. nih.gov This indicates that 2-HIBA can modulate the expression of specific metabolic genes in response to physiological conditions.
Table 2: Research Findings on 2-HIBA's Regulatory Roles
| Model System | Finding | Mechanism/Pathway Involved | Reference |
|---|---|---|---|
| C. elegans | Extends lifespan and stimulates oxidative stress resistance. | Activation of insulin/IGF-1 signaling and p38 MAPK pathways; reduction of ROS. | nih.gov |
| Human/Yeast Cells | Acts as a precursor for the histone mark Lysine 2-hydroxyisobutyrylation (Khib). | Khib is associated with active gene transcription; regulated by "writer" (Tip60/Esa1p) and "eraser" (HDAC2/3) enzymes. | nih.govnih.gov |
| C. elegans (High-Glucose Diet) | Reduces lipid droplet deposition. | Increases transcription of acs-2 gene, involved in β-oxidation. | nih.gov |
Investigation of Metabolic Flux and Pathway Regulation
The study of metabolic flux and its regulation is crucial for understanding and engineering the production of 2-HIBA. The discovery of the coenzyme B12-dependent mutase that interconverts 3-hydroxybutyryl-CoA and 2-hydroxyisobutyryl-CoA has been pivotal. nih.gov It allows for the redirection of metabolic flux from the high-flux polyhydroxybutyrate (PHB) pathway toward the synthesis of 2-HIBA. nih.gov
Microbially Derived Metabolites and Their Biochemical Roles
2-Hydroxyisobutyrate is recognized as a microbially derived metabolite, although its synthesis pathways and prevalence across different microbial communities are still under investigation. nih.govnih.gov Its detection in human urine has been linked to the gut microbiota composition, particularly in metabolic conditions like obesity. nih.gov
The primary biochemical role identified for this microbially derived metabolite is its function as a signaling molecule that connects the metabolic state to epigenetic regulation. nih.gov By serving as the precursor for the Khib post-translational modification on histones and other proteins, 2-HIBA can influence host gene expression. nih.govnih.gov This mechanism suggests that metabolites produced by the gut microbiome can play a regulatory role in host cellular processes. Furthermore, the identification of 2-HIBA degradation pathways in bacteria from diverse environments, such as those associated with leafcutter ants, suggests it plays a role in the breakdown of complex biogenic compounds within specific ecosystems. frontiersin.org
Environmental Transformation and Bioremediation Research
Mechanisms of Microbial Degradation of 2-Hydroxyisobutyric Acid in Environmental Systems
The microbial degradation of 2-hydroxyisobutyric acid (2-HIBA), a tertiary branched short-chain carboxylic acid, proceeds through distinct metabolic pathways that have been identified in various microorganisms. frontiersin.org This compound is recognized both as a xenobiotic substance, associated with the breakdown of fuel oxygenates like methyl tert-butyl ether (MTBE), and as a naturally occurring metabolite involved in post-translational protein modifications. frontiersin.orgnih.gov Research has uncovered two primary mechanisms for its catabolism.
The first is a coenzyme B12-dependent mutase pathway. In this mechanism, 2-HIBA is first activated to its corresponding CoA thioester, 2-hydroxyisobutyryl-CoA. frontiersin.orgresearchgate.net This activation is catalyzed by the enzyme 2-HIBA-CoA ligase (HCL). nih.govresearchgate.net Subsequently, the enzyme 2-hydroxyisobutyryl-CoA mutase facilitates a reversible isomerization reaction, converting 2-hydroxyisobutyryl-CoA into 3-hydroxybutyryl-CoA, which can then enter central metabolic pathways. nih.govwikipedia.org This mutase-dependent pathway has been identified in bacteria such as Aquincola tertiaricarbonis L108 and Kyrpidia tusciae DSM 2912. frontiersin.orgnih.gov
A second, mutase-independent pathway has been discovered in actinobacterial strains. frontiersin.org This mechanism involves a thiamine (B1217682) pyrophosphate (TPP)-dependent lyase. Similar to the first pathway, 2-HIBA is initially activated to 2-hydroxyisobutyryl-CoA. frontiersin.org However, instead of isomerization, a 2-hydroxyisobutyryl-CoA lyase cleaves the molecule into acetone (B3395972) and formyl-CoA. frontiersin.org The acetone is subsequently degraded, likely through hydroxylation to acetol, while the formyl-CoA is oxidized to carbon dioxide. frontiersin.orgnih.gov This lyase-dependent cleavage was demonstrated in Actinomycetospora chiangmaiensis DSM 45062, which degrades 2-HIBA via acetone and formic acid. frontiersin.orgresearchgate.net
These distinct pathways highlight the metabolic versatility of microorganisms in processing tertiary branched compounds in various environmental settings.
Identification of Microbial Species and Enzymes Involved in Degradation
Several bacterial species have been identified with the capability to metabolize 2-hydroxyisobutyric acid, employing a specific set of enzymes. The characterization of these organisms and their enzymatic machinery is crucial for understanding the environmental fate of 2-HIBA and for potential biotechnological applications.
Two primary enzymatic pathways for 2-HIBA degradation have been characterized in different bacteria. The coenzyme B12-dependent mutase pathway is found in the betaproteobacterium Aquincola tertiaricarbonis L108, which is known for its ability to degrade the fuel oxygenate MTBE, and in the Bacillus group bacterium Kyrpidia tusciae DSM 2912. frontiersin.orgnih.gov A different, mutase-independent pathway utilizing a thiamine pyrophosphate-dependent lyase has been thoroughly described in the actinobacterium Actinomycetospora chiangmaiensis DSM 45062. frontiersin.orgnih.gov Gene clusters for this lyase pathway have also been noted in isoprene-degrading Rhodococcus strains and Pseudonocardia species, suggesting a role in the degradation of biogenic compounds. frontiersin.org Additionally, various microorganisms, including species of Acidovorax, Rhodococcus, Pseudomonas, Arthrobacter, and Brevibacterium, have been utilized for their ability to produce 2-HIBA from acetone cyanohydrin through nitrilase or nitrile hydratase/amidase activities. google.com
The key enzymes involved in these degradation pathways have been isolated and characterized.
| Enzyme Name | Abbreviation | Enzyme Commission (EC) Number | Function | Found In (Examples) |
|---|---|---|---|---|
| 2-HIBA-CoA ligase | HCL | Not specified | Activates 2-HIBA to 2-hydroxyisobutyryl-CoA | A. tertiaricarbonis, K. tusciae, A. chiangmaiensis frontiersin.orgnih.gov |
| 2-Hydroxyisobutyryl-CoA mutase | HCM | Not specified | Isomerizes 2-hydroxyisobutyryl-CoA to 3-hydroxybutyryl-CoA | A. tertiaricarbonis, K. tusciae wikipedia.orgasm.org |
| 2-Hydroxyisobutyryl-CoA lyase | Not specified | Not specified | Cleaves 2-hydroxyisobutyryl-CoA into acetone and formyl-CoA | A. chiangmaiensis frontiersin.orgresearchgate.net |
| Aliphatic Nitrilase | - | 3.5.5.7 | Converts acetone cyanohydrin directly to 2-HIBA | Acidovorax facilis 72W google.com |
| Nitrile Hydratase | - | 4.2.1.84 | Converts acetone cyanohydrin to 2-hydroxyisobutyramide | Acidovorax facilis 72W, Rhodococcus rhodochrous google.com |
| Amidase | - | 3.5.1.4 | Converts 2-hydroxyisobutyramide to 2-HIBA | Acidovorax facilis 72W google.com |
Pathways of Environmental Fate (e.g., abiotic vs. biotic transformation)
The environmental fate of 2-hydroxyisobutyric acid is primarily dictated by biotic transformation processes, specifically microbial degradation. frontiersin.org While abiotic degradation pathways may exist, the available research strongly emphasizes the role of microorganisms in the breakdown of this compound.
2-HIBA enters the environment from both anthropogenic and natural sources. It is known to be an intermediate in industrial processes for producing poly(methyl methacrylate) (acrylic glass). frontiersin.org It also appears in the environment as a metabolic byproduct from the microbial degradation of xenobiotic compounds, most notably the fuel additive MTBE. frontiersin.org The degradation of MTBE by bacteria like Aquincola tertiaricarbonis L108 leads to the formation of 2-HIBA, which is then further metabolized by the organism. asm.org
The primary pathway for its removal from environmental systems is biodegradation. As detailed previously, bacteria have evolved specific enzymatic pathways to utilize 2-HIBA as a carbon and energy source. frontiersin.orgnih.gov These biotic processes convert the compound into central metabolites like 3-hydroxybutyryl-CoA or break it down into simpler molecules such as acetone, formic acid, and ultimately carbon dioxide. frontiersin.orgnih.gov The presence of bacteria capable of degrading 2-HIBA in diverse environments, from soil to aquatic systems, suggests that biotic transformation is a significant sink for this compound. nih.gov The efficiency of this biodegradation highlights its role as the principal mechanism governing the persistence and concentration of 2-HIBA in the environment.
Biotechnological Applications in Environmental Biotransformation
The microbial pathways that degrade 2-hydroxyisobutyric acid also present opportunities for biotechnological applications, particularly in the fields of green chemistry and biorefinery processes. asm.org Biotransformation, the use of microbial cells or their enzymes to perform chemical conversions, is being explored for the sustainable production of valuable chemicals, including 2-HIBA itself.
A significant application is the production of 2-HIBA as a bio-based precursor to methyl methacrylate (B99206), the monomer used to manufacture acrylic glass. asm.orgresearchgate.net This approach aims to replace petrochemical-based production routes with more sustainable ones. Research has focused on genetically modifying microorganisms to channel metabolic intermediates toward the synthesis of 2-HIBA. asm.org For instance, the methylotrophic bacterium Methylobacterium extorquens AM1 has been engineered to express coenzyme B12-dependent mutases, enabling the conversion of intermediates from its overflow metabolism into 2-HIBA from feedstocks like methanol (B129727). asm.orgresearchgate.net This demonstrates the potential of using reduced C1 substrates as alternative feedstocks for producing industrial commodities. researchgate.net
Another area of application involves the use of microbial enzymes as catalysts for specific chemical reactions. Microbial cells with high nitrilase or a combination of nitrile hydratase and amidase activities are used to convert acetone cyanohydrin into 2-hydroxyisobutyric acid. google.com This enzymatic process offers a potential alternative to harsh chemical hydrolysis methods. google.com
The enzymes involved in 2-HIBA degradation are also targets for biotechnological development. The 2-hydroxyisobutyryl-CoA lyase from A. chiangmaiensis, which is highly specific for its substrate, is considered a promising candidate for the biotechnological production of the methyl methacrylate precursor from acetone and C1 compounds. frontiersin.org These applications showcase how the study of environmental degradation pathways can lead to the development of sustainable biotransformation technologies.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods like Hartree-Fock (HF), are fundamental to understanding the electronic properties of Ammonium (B1175870) 2-hydroxyisobutyrate (B1230538). northwestern.edulsu.edu These calculations solve approximations of the Schrödinger equation to determine the electronic wavefunction, from which various properties can be derived. northwestern.edu
The electronic structure of the 2-hydroxyisobutyrate anion and the ammonium cation can be characterized by examining their molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. chemmethod.com For the 2-hydroxyisobutyrate anion, the HOMO is typically localized on the carboxylate group, while the LUMO is distributed over the molecule. Calculations can also provide a detailed map of the electrostatic potential and partial atomic charges, identifying the nucleophilic (carboxylate oxygen atoms) and electrophilic sites.
Energetics, such as the enthalpy of formation and Gibbs free energy, can be computed with high accuracy using methods like B3LYP or long-range-corrected functionals combined with appropriate basis sets (e.g., aug-cc-pVTZ). chemmethod.comarxiv.org These calculations involve geometry optimization to find the lowest energy structure, followed by frequency calculations to obtain zero-point vibrational energy (ZPVE) and thermal corrections. chemmethod.com The interaction energy between the ammonium cation and the 2-hydroxyisobutyrate anion in the gas phase or in solution can also be calculated to understand the stability of the ion pair.
Table 1: Calculated Electronic and Thermodynamic Properties of 2-Hydroxyisobutyrate Anion Note: The following data is illustrative and based on typical results from DFT (B3LYP/6-311+G) calculations.
| Property | Calculated Value | Unit |
|---|---|---|
| Energy of HOMO | -3.5 | eV |
| Energy of LUMO | 4.2 | eV |
| HOMO-LUMO Gap | 7.7 | eV |
| Dipole Moment | 2.8 | Debye |
| Enthalpy of Formation (Gas Phase) | -650.5 | kJ/mol |
| Gibbs Free Energy of Formation (Gas Phase) | -580.2 | kJ/mol |
Molecular Dynamics Simulations of Solvation and Intermolecular Interactions
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of Ammonium 2-hydroxyisobutyrate in solution, providing a molecular-level picture of solvation and intermolecular interactions. acs.org These simulations solve Newton's equations of motion for a system of atoms and molecules, using a force field to describe the potential energy of the system. nih.gov
To simulate an aqueous solution of this compound, the ions and a large number of water molecules are placed in a simulation box with periodic boundary conditions. acs.org Force fields such as AMBER, CHARMM, or OPLS are used to define the interactions between atoms. For ionic systems, polarizable force fields can provide a more accurate description of the electrostatic interactions. acs.org
MD simulations can reveal the detailed structure of the hydration shell around the ammonium and 2-hydroxyisobutyrate ions. Analysis of the radial distribution functions (RDFs) between the ions and water molecules provides information on the average distances and coordination numbers of the solvent molecules. aps.org For the ammonium cation, simulations show a well-defined hydration structure where it acts as a hydrogen bond donor to surrounding water molecules. aps.org The 2-hydroxyisobutyrate anion, with its carboxylate and hydroxyl groups, acts as a hydrogen bond acceptor, organizing water molecules around it. The lifetime and dynamics of these hydrogen bonds can be quantified, offering insights into the stability of the solvation shell. osti.gov
Table 2: Typical Parameters for a Molecular Dynamics Simulation of Aqueous this compound
| Parameter | Value/Description |
|---|---|
| Force Field | OPLS-AA or AMBER |
| Water Model | TIP3P or SPC/E |
| System Size | 1 ion pair + ~2000 water molecules |
| Ensemble | NPT (Isothermal-isobaric) |
| Temperature | 298 K |
| Pressure | 1 atm |
| Simulation Time | 50-100 ns |
| Time Step | 2 fs |
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including those involving the 2-hydroxyisobutyrate anion. rsc.orgnih.gov By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states (TS). youtube.com
DFT methods are commonly used to locate the geometry of transition states, which are first-order saddle points on the PES. youtube.comyoutube.com Once a TS is located, frequency calculations are performed to confirm its identity; a true TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. nih.gov
For the 2-hydroxyisobutyrate anion, a potential reaction for computational study is its acid- or base-catalyzed dehydration to form methacrylic acid. Computational studies could model this reaction to determine the step-by-step mechanism, calculate the activation energies for each step, and identify the rate-determining step. researchgate.netrsc.org Such studies provide insights that can be used to optimize reaction conditions. While enzymatic reactions involving 2-hydroxyisobutyryl-CoA have been studied, similar computational approaches can be applied to the non-enzymatic reactions of the parent compound. nih.govnih.gov
Table 3: Illustrative Calculated Energetics for a Hypothetical Dehydration Reaction Pathway of 2-Hydroxyisobutyrate Note: Values are hypothetical for a multi-step reaction mechanism.
| Reaction Step | Species | Relative Energy (kcal/mol) | Activation Energy (kcal/mol) |
|---|---|---|---|
| - | Reactant (2-Hydroxyisobutyrate) | 0.0 | - |
| Step 1 | Transition State 1 | +25.4 | 25.4 |
| - | Intermediate | +10.2 | - |
| Step 2 | Transition State 2 | +18.5 | 8.3 |
| - | Product (Methacrylate + H₂O) | -5.0 | - |
Spectroscopic Property Predictions and Vibrational Analysis
Theoretical calculations are invaluable for interpreting and predicting spectroscopic data, such as infrared (IR) and Raman spectra. nih.gov For this compound, computational vibrational analysis can help assign experimental peaks to specific molecular motions.
The prediction of vibrational spectra is typically done within the harmonic approximation. github.io First, the molecule's geometry is optimized. Then, the Hessian matrix (the matrix of second derivatives of the energy with respect to nuclear coordinates) is calculated. github.io Diagonalizing this matrix yields the vibrational frequencies (as eigenvalues) and the normal modes (as eigenvectors). github.io
IR intensities are calculated from the derivatives of the molecular dipole moment with respect to the normal mode coordinates, while Raman activities are determined from the derivatives of the polarizability. nih.govgithub.iogithub.io DFT calculations generally provide good agreement with experimental frequencies, especially after applying a scaling factor to account for anharmonicity and other systematic errors. nih.gov For this compound, calculations can predict the characteristic vibrational frequencies for the N-H stretches of the ammonium ion, the O-H stretch of the hydroxyl group, the C=O asymmetric and symmetric stretches of the carboxylate group, and various bending and skeletal modes. nih.govresearchgate.net
Table 4: Predicted Vibrational Frequencies for Key Functional Groups of this compound Note: Frequencies are illustrative and typical for DFT calculations with scaling.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity |
|---|---|---|---|
| Ammonium (NH₄⁺) | N-H Symmetric Stretch | 3150 | Medium |
| Ammonium (NH₄⁺) | N-H Asymmetric Stretch | 3250 | Strong |
| Hydroxyl (O-H) | O-H Stretch | 3400 | Strong, Broad |
| Carboxylate (COO⁻) | C=O Asymmetric Stretch | 1580 | Very Strong |
| Carboxylate (COO⁻) | C=O Symmetric Stretch | 1410 | Strong |
| C-O Stretch | C-OH Stretch | 1150 | Medium |
Conformational Analysis and Molecular Modeling
The 2-hydroxyisobutyrate anion possesses conformational flexibility due to rotation around its single bonds. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and determine their relative energies and populations. researchgate.net
Computational methods are used to systematically explore the conformational space. This is often done by performing a relaxed scan of the potential energy surface, where key dihedral angles (e.g., the HO-C-C=O dihedral angle) are rotated in steps, and the energy is minimized at each step with respect to all other coordinates. The resulting energy profile reveals the locations of stable conformers and the energy barriers separating them.
For the 2-hydroxyisobutyrate anion, a key conformational feature is the potential for an intramolecular hydrogen bond between the hydroxyl group's hydrogen and one of the carboxylate oxygens. researchgate.net This interaction can significantly stabilize certain conformers. A study on the related methyl α-hydroxy-isobutyrate identified a conformer with an intramolecular OH···O=C hydrogen bond as the most stable form. researchgate.net A similar situation is expected for the 2-hydroxyisobutyrate anion. High-level quantum chemical calculations can accurately predict the relative energies of these conformers, allowing for the determination of their equilibrium populations at a given temperature using Boltzmann statistics.
Table 5: Calculated Relative Energies of 2-Hydroxyisobutyrate Anion Conformers Note: Values are illustrative, based on DFT calculations, showing the stability of a conformer with an intramolecular hydrogen bond.
| Conformer | Description | HO-C-C=O Dihedral Angle | Relative Energy (kcal/mol) |
|---|---|---|---|
| I (Global Minimum) | Intramolecular H-bond (syn) | ~0° | 0.00 |
| II | Gauche | ~60° | 2.5 |
| III | Anti | ~180° | 4.1 |
Advanced Research Applications and Methodological Development
Development of 2-Hydroxyisobutyrate (B1230538) as a Ligand in Advanced Separation Sciences
The 2-hydroxyisobutyrate anion is a highly effective complexing agent, a property that has been extensively leveraged in the field of separation science, particularly in ion-exchange chromatography.
This principle is notably applied in the challenging separation of lanthanides and actinides. researchgate.netscience.gov These elements exhibit very similar chemical properties, making their individual isolation difficult. researchgate.net HIBA is a preferred reagent for this purpose due to its ability to form complexes with these metal ions with slightly different stability constants, enabling their separation. nih.govresearchgate.net High-performance liquid chromatography (HPLC) methods often employ HIBA for the separation of uranium, plutonium, and other fission products in irradiated fuel samples. researchgate.netosti.gov By carefully controlling the concentration of HIBA and the pH of the mobile phase, researchers can achieve rapid and efficient separations. nih.govresearchgate.net For instance, a dynamic ion-exchange technique using α-hydroxyisobutyric acid (α-HIBA) as the complexing agent has been successfully used to measure lanthanide fission products in dissolver solutions from fast reactor fuel. osti.gov
Below is a table summarizing typical conditions for the separation of lanthanides using this technique.
| Parameter | Value |
| Technique | Dynamic Ion-Exchange Chromatography |
| Stationary Phase | Reversed-phase small particle support (e.g., 1.8 μm) |
| Complexing Reagent | α-Hydroxyisobutyric acid (α-HIBA) |
| Ion-Pairing Reagent | Camphor-10-sulfonic acid (CSA) |
| Typical Separation Time | As short as 3.6 minutes for individual lanthanides |
| Application | Burn-up determination in nuclear fuel, separation of uranium from thorium and plutonium |
This interactive table summarizes typical parameters for lanthanide separation using α-HIBA in ion-exchange chromatography. osti.govresearchgate.net
Use as a Precursor or Intermediate in Advanced Materials Science Research
Ammonium (B1175870) 2-hydroxyisobutyrate serves as a valuable building block in the synthesis of more complex molecules and materials, finding applications in polymer chemistry and materials science.
The reactivity of the hydroxyl and carboxyl groups in 2-hydroxyisobutyric acid allows for its derivatization into various monomers for polymer synthesis. One such derivative is Glycidyl (B131873) 2-hydroxyisobutyrate. While direct synthesis routes from ammonium 2-hydroxyisobutyrate are part of ongoing research, the broader class of glycidyl esters and methacrylates is significant in polymer science. For example, glycidyl methacrylate (B99206) (GMA) is a key monomer used in the synthesis of microparticles through suspension polymerization. mdpi.com These microparticles, containing reactive epoxy groups, can be further functionalized for various applications. mdpi.com Similarly, research into block copolymers, such as those containing glycidyl azide (B81097) polymer (GAP), highlights the importance of glycidyl compounds as energetic binders and compatibilizers in polymer blends. researchgate.net
Semiclathrate hydrates are crystalline, ice-like structures where guest molecules are trapped within cavities formed by host water molecules and an ionic species, often a quaternary ammonium salt (QAS). researchgate.netgoogle.com These materials are being extensively researched for applications in gas separation and storage, such as CO2 capture. researchgate.netnih.gov The anion of the quaternary ammonium salt can influence the stability and formation conditions of these hydrates. Research has explored various carboxylates as anions, and introducing hydrophilic groups, like the hydroxyl group in 2-hydroxyisobutyrate, can modify the hydrate (B1144303) frameworks and their properties. researchgate.net Studies on tetra-n-butylammonium (TBA) 2-hydroxybutyrate, a structurally similar compound, have shown the formation of stable hydrate crystals, indicating the potential for 2-hydroxyisobutyrate to be used in similar applications. researchgate.net The unique cage-like structures of semiclathrate hydrates allow for the selective capture of specific gas molecules, making them a promising technology for separating CO2 from fuel gas mixtures. nih.gov
Methodological Advancements in Analytical Chemistry for Diverse Research Matrices
The detection and quantification of 2-hydroxyisobutyric acid are important in various research contexts, from metabolic studies to industrial process monitoring. researchgate.netgoogle.com High-performance liquid chromatography (HPLC) is a common and robust method for its analysis. google.comsielc.com A typical reversed-phase HPLC method might use a mobile phase consisting of acetonitrile (B52724), water, and an acid like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com For more complex biological samples, such as plasma or saliva, highly sensitive and specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed. researchgate.net These advanced techniques allow for the simultaneous analysis of 2-hydroxyisobutyrate alongside other relevant metabolites, providing valuable insights into metabolic pathways. researchgate.netrupahealth.com
Role in Industrial Chemical Process Research and Development
This compound is a key intermediate in modern, more sustainable routes for the production of methacrylic acid and its esters, which are large-volume commodity chemicals. google.comnih.gov Traditional manufacturing processes for methacrylic acid often involve harsh conditions and generate significant waste, such as ammonium bisulfate. google.comresearchgate.net
A prominent alternative route begins with the hydrolysis of acetone (B3395972) cyanohydrin. google.comgoogle.com This hydrolysis can be efficiently carried out using enzyme catalysts (such as nitrilase or a combination of nitrile hydratase and amidase) to produce 2-hydroxyisobutyric acid. google.com The product can be isolated as the ammonium salt, this compound. google.com In a subsequent step, this intermediate is dehydrated to yield methacrylic acid. google.comnih.gov This bio-catalytic or chemo-catalytic approach offers advantages such as lower processing temperatures and reduced waste generation compared to older methods. google.comnih.gov The research and development in this area focus on optimizing reaction conditions, improving catalyst efficiency, and streamlining the purification processes for both the intermediate and the final product. google.com
Future Research Directions and Emerging Paradigms
Exploration of Novel Biocatalytic Pathways and Synthetic Biology Applications
Future research is heavily geared towards the development of innovative biocatalytic routes for the synthesis of 2-hydroxyisobutyric acid (2-HIBA), the precursor to Ammonium (B1175870) 2-hydroxyisobutyrate (B1230538). A primary goal is to create highly efficient and selective microbial cell factories. This involves the design and implementation of novel biosynthetic pathways that are not found in nature. Synthetic biology tools are central to this effort, enabling the engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum to optimize metabolic fluxes towards 2-HIBA production.
Key strategies include the heterologous expression of enzymes and the meticulous tuning of their expression levels to enhance pathway efficiency. For instance, researchers are exploring the use of α-ketoisovalerate as a key intermediate, which can be converted to 2-HIBA through the action of engineered enzymes. The development of these "plug-and-play" microbial platforms allows for rapid prototyping and optimization of production strains.
A significant area of investigation is the creation of pathways that utilize renewable feedstocks, such as glucose or even waste-derived substrates, to produce 2-HIBA. This aligns with the broader goals of green chemistry and a bio-based economy. The table below summarizes some of the engineered pathways and the corresponding microorganisms being explored.
| Microorganism | Precursor/Pathway | Key Enzymes/Modifications | Potential Product | Reference |
| Escherichia coli | Engineered glycolysis and pyruvate (B1213749) metabolism | Overexpression of acetolactate synthase, ketol-acid reductoisomerase, and dihydroxy-acid dehydratase | 2-Hydroxyisobutyric acid | |
| Corynebacterium glutamicum | α-ketoisovalerate pathway | Engineered α-keto acid decarboxylase and aldehyde dehydrogenase | 2-Hydroxyisobutyric acid | |
| Saccharomyces cerevisiae | Engineered amino acid metabolism | Modified leucine (B10760876) biosynthesis pathway | 2-Hydroxyisobutyric acid |
Integration of Omics Technologies for Comprehensive Metabolic Pathway Elucidation
To fully understand and optimize the engineered microbial systems for 2-HIBA production, the integration of "omics" technologies is crucial. These technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the cellular processes involved. By analyzing the complete set of genes, RNA transcripts, proteins, and metabolites, researchers can identify metabolic bottlenecks and pinpoint targets for further genetic engineering.
For example, metabolomics can reveal the accumulation of unwanted byproducts, while proteomics can identify enzymes that are either underexpressed or inhibited under certain conditions. This multi-omics approach allows for a more rational and targeted design of microbial strains, moving beyond simple trial-and-error methods. The comprehensive datasets generated by these technologies will be instrumental in developing predictive models of cellular metabolism, further accelerating the development of efficient 2-HIBA production platforms.
Advanced Spectroscopic and Computational Approaches for Mechanistic Understanding
A deeper mechanistic understanding of the enzymes involved in 2-HIBA synthesis is essential for their rational engineering. Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) and X-ray crystallography, can provide detailed insights into the three-dimensional structure and catalytic mechanism of these enzymes. This information is invaluable for protein engineering efforts aimed at improving enzyme activity, stability, and substrate specificity.
In parallel, computational approaches, including molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) methods, are becoming increasingly powerful tools. These methods allow researchers to model enzyme-substrate interactions at the atomic level, providing a dynamic view of the catalytic process. By simulating how an enzyme functions, scientists can predict the effects of specific mutations, guiding the design of more efficient biocatalysts for 2-HIBA production.
Sustainable Production and Circular Economy Research Considerations
The future of Ammonium 2-hydroxyisobutyrate production is intrinsically linked to the principles of sustainability and the circular economy. A key research focus is the development of bioprocesses that utilize renewable and non-food feedstocks, such as lignocellulosic biomass from agricultural waste. This approach, often referred to as biomass valorization, aims to convert low-value organic matter into high-value chemicals like 2-HIBA.
Furthermore, life cycle assessment (LCA) will be an indispensable tool for evaluating the environmental footprint of different production routes. LCA provides a comprehensive analysis of the environmental impacts associated with all stages of a product's life, from raw material extraction to disposal or recycling. This will enable a quantitative comparison between bio-based and conventional chemical production methods, ensuring that the developed bioprocesses are genuinely sustainable. The integration of 2-HIBA production into a circular bio-economy, where waste streams from one process become the feedstock for another, represents a paradigm shift in chemical manufacturing.
Expanding Roles in Fundamental Biochemical and Environmental Systems Research
Beyond its applications in chemical synthesis, 2-hydroxyisobutyrate is emerging as a molecule of interest in fundamental biochemical and environmental research. Recent studies have identified 2-hydroxyisobutyrylation as a novel type of post-translational modification in cells, suggesting that 2-HIBA may play a role in regulating cellular processes. Further research in this area could uncover new biological functions for this compound.
In the context of environmental science, the biodegradability of 2-HIBA and its derivatives is an important area of investigation. Understanding how this compound is processed by microorganisms in different ecosystems is crucial for assessing its environmental fate and potential for bioremediation. As the bio-based production of 2-HIBA increases, so too will the need to understand its interactions with natural systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
